7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of tetrahydroquinolines, characterized by the presence of a benzyloxy group at the seventh position of the quinoline structure. This compound features a bicyclic structure composed of a benzene ring fused to a piperidine-like ring, which contributes to its unique properties. The molecular formula of 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline is C_{15}H_{17}N O, and it has a molecular weight of approximately 241.30 g/mol.
These reactions are often utilized in synthetic pathways to create more complex structures or to modify the biological activity of the compound.
Research has indicated that 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline exhibits significant biological activities. It has been studied for its potential as an:
These activities make it a candidate for further pharmacological studies and potential therapeutic applications.
The synthesis of 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline can be achieved through several methods:
These methods can vary based on desired yields and purity levels.
7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline has several applications in medicinal chemistry and drug development:
Studies focusing on the interaction profile of 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline with various biological targets have shown:
Further studies are necessary to elucidate these interactions fully and understand their implications for therapeutic use.
Several compounds share structural similarities with 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Methoxy-1,2,3,4-tetrahydroquinoline | Contains a methoxy group instead of benzyloxy | Exhibits different biological activity |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Contains a bromine substituent | Increased reactivity due to halogen presence |
| 5-Methyl-1,2,3,4-tetrahydroquinoline | Methyl group at position five | Altered lipophilicity affecting absorption |
The uniqueness of 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline lies in its specific benzyloxy substitution which influences both its chemical reactivity and biological activity compared to other tetrahydroquinolines. This substitution may enhance its ability to penetrate biological membranes or interact with specific receptors more effectively than its analogs.
The compound features a 1,2,3,4-tetrahydroquinoline core, a partially hydrogenated bicyclic system comprising a benzene ring fused to a piperidine-like structure. The benzyloxy group (-OCH₂C₆H₅) is attached at the 7-position of the aromatic ring, introducing steric bulk and electronic modulation. The molecular formula is C₁₆H₁₇NO, with a molar mass of 239.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇NO |
| Molecular Weight | 239.31 g/mol |
| SMILES | C1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1 |
| InChI | InChI=1S/C16H17NO/c1-2-5-13(6-3-1)12-18-15-9-8-14-7-4-10-17-16(14)11-15/h1-3,5-6,8-9,11,17H,4,7,10,12H2 |
| Topological Polar Surface Area | 12.5 Ų |
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: